Product packaging for Methyl 2,5-dibromonicotinate(Cat. No.:CAS No. 78686-82-5)

Methyl 2,5-dibromonicotinate

Cat. No.: B1315277
CAS No.: 78686-82-5
M. Wt: 294.93 g/mol
InChI Key: PHGNHPIJCKMPTI-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromonicotinate (CAS 78686-81-4) is a dibrominated pyridine derivative offered as a chemical intermediate for research and development purposes. The molecular formula for this compound is C 7 H 5 Br 2 NO 2 and it has a molecular weight of 294.93 g/mol . As a synthetic building block, it is part of a class of nicotinate esters, which are generally known to act as precursors or active agents in various scientific applications . For example, related compounds like methyl nicotinate are recognized in pharmacological research for their role as a rubefacient in topical preparations . Researchers value such specialized intermediates for constructing more complex molecules in medicinal chemistry and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO2 B1315277 Methyl 2,5-dibromonicotinate CAS No. 78686-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGNHPIJCKMPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506560
Record name Methyl 2,5-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-82-5
Record name Methyl 2,5-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2,5 Dibromonicotinate and Analogues

Direct Halogenation Approaches

Directly achieving a 2,5-dibromo substitution pattern on a nicotinate (B505614) system via a one-step electrophilic addition is challenging due to the directing effects of the substituents. Therefore, multi-step strategies are typically employed to ensure high regioselectivity and yield.

Electrophilic Aromatic Substitution Strategies for Nicotinate Systems

The pyridine (B92270) ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of an electron-withdrawing carboxyl or ester group at the 3-position (nicotinate system) further deactivates the ring and directs incoming electrophiles primarily to the C-5 position, and to a lesser extent, the C-4 and C-6 positions. Direct bromination of nicotinic acid or its esters, therefore, does not typically yield the 2,5-dibromo isomer as the major product.

To overcome this inherent regiochemical preference, synthetic strategies often begin with a pre-functionalized nicotinic acid derivative that facilitates the desired substitution pattern. A viable route involves starting with 2-hydroxynicotinic acid. The hydroxyl group at the C-2 position directs electrophilic substitution to the C-5 position. Following the successful bromination at C-5, the hydroxyl group can then be converted to a bromine atom. tandfonline.com

Another powerful method for introducing substituents at specific positions on an aromatic ring is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction allows for the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently replaced by a variety of nucleophiles, including bromide, using a copper(I) bromide catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2,5-dibromonicotinic acid, one could envision starting with either 2-amino-5-bromonicotinic acid or 5-amino-2-chloronicotinic acid, where the amino group is transformed into a bromo group with high regiochemical control.

Regioselectivity and Yield Optimization in Bromination Reactions

Achieving high regioselectivity and yield requires careful control of reaction conditions and the choice of starting material.

Multi-step Synthesis from 2-Hydroxynicotinic Acid: A practical and large-scale method for preparing 2,5-dihalonicotinic acids starts with the readily available 2-hydroxynicotinic acid. tandfonline.com

5-Position Halogenation: The first step is the selective halogenation at the 5-position. This can be accomplished using sodium hypohalite (e.g., NaOBr or NaOCl) in the presence of sodium hydroxide (B78521). Optimizing the conditions for this step is crucial to maximize the yield of the desired 5-halo-2-hydroxynicotinic acid. tandfonline.com

Hydroxyl to Halogen Conversion: The second step involves converting the 2-hydroxyl group (which exists predominantly in its 2-pyridone tautomeric form) into a halogen. Treating the 5-halo-2-hydroxynicotinic acid with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 5-bromo-2-chloronicotinic acid or 2,5-dichloronicotinic acid. tandfonline.com This acid chloride can then be used as a precursor for further transformations.

StepStarting MaterialReagentsProductYieldReference
12-Hydroxynicotinic AcidNaOBr, NaOH5-Bromo-2-hydroxynicotinic acid71% tandfonline.com
25-Bromo-2-hydroxynicotinic acid1. SOCl₂, DMF2. H₂O5-Bromo-2-chloronicotinic acid85% tandfonline.com

Role of Catalysts in Direct Bromination

In the context of synthesizing 2,5-dibromonicotinic acid, catalysts play a role in specific transformations rather than in a single direct bromination step.

Lewis Acids in Halogenation: While direct bromination of nicotinic acid often employs a Lewis acid catalyst like iron powder to enhance electrophilic substitution, this approach lacks the desired regioselectivity for the 2,5-isomer.

Catalysts for Hydroxyl Conversion: In the multi-step synthesis from 2-hydroxynicotinic acid, dimethylformamide (DMF) is used as a catalyst in the reaction with thionyl chloride to facilitate the conversion of the hydroxyl group into a chloro group. tandfonline.com

Copper(I) Salts in Sandmeyer Reactions: The Sandmeyer reaction is critically dependent on a copper(I) salt catalyst (e.g., CuBr). masterorganicchemistry.com The reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, initiating a radical-nucleophilic aromatic substitution mechanism that results in the formation of the aryl halide and regenerates the catalyst. wikipedia.orgbyjus.com This catalytic cycle allows for the efficient and regioselective replacement of an amino group with a bromine atom.

Esterification Routes from Dibromonicotinic Acids

Once 2,5-dibromonicotinic acid is obtained, the final step is the conversion of the carboxylic acid group to a methyl ester. The choice of esterification protocol is critical to ensure a high yield of the desired product without inducing unwanted side reactions, such as the displacement of the bromine atoms.

Comparative Analysis of Esterification Protocols (e.g., BF₃/methanol (B129727), diazomethane)

A comparative study on the methylation of various dihalonicotinic acids, including 2,5-dibromonicotinic acid, has evaluated several common esterification methods. uark.edu The results highlight significant differences in their efficiency and suitability for this specific substrate.

Boron Trifluoride/Methanol (BF₃/methanol): This reagent is a strong Lewis acid catalyst widely used for esterification. sigmaaldrich.comheyigasglobal.com The reaction typically involves heating the carboxylic acid in a methanol solution containing BF₃. sigmaaldrich.comsigmaaldrich.com However, for dihalonicotinic acids, this method proves to be unsuitable. The conditions lead to undesirable side reactions, specifically the nucleophilic substitution of the halogen atoms (particularly at the C-2 and C-6 positions) by methoxide (B1231860) ions, resulting in a complex mixture of products and a low yield of Methyl 2,5-dibromonicotinate. uark.edu

Diazomethane (B1218177) (CH₂N₂): In stark contrast, diazomethane is an exceptionally mild and efficient methylating agent for carboxylic acids. masterorganicchemistry.com The reaction proceeds rapidly, often at 0 °C or room temperature, and is typically quantitative. uark.edu The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane, followed by an Sₙ2 reaction where the carboxylate anion attacks the methyl group, releasing nitrogen gas as the only byproduct. masterorganicchemistry.com This method is highly selective and does not cause the displacement of the bromine atoms on the pyridine ring. uark.edu Due to the toxicity and explosive nature of diazomethane, a safer and more stable alternative, (Trimethylsilyl)diazomethane (TMS-diazomethane) , is often preferred and provides the same high efficiency under mild conditions. commonorganicchemistry.comtcichemicals.com

MethodReagentsConditionsObservations for Dihalonicotinic AcidsSuitability for this compoundReference
BF₃/Methanol BF₃ in CH₃OHHeat (e.g., 60°C)Displacement of halogens by methoxide; complex product mixture.Not suitable due to side reactions. uark.edu
Diazomethane CH₂N₂ in ether0 °C to RTQuantitative yield of methyl ester; no side reactions; clean conversion.Highly efficient and selective; preferred method. uark.edu

Influence of Reaction Conditions on Ester Formation and Purity

The purity of the final this compound product is heavily dependent on the chosen reaction conditions, which must be optimized to favor esterification while preventing side reactions.

For Diazomethane/TMS-Diazomethane:

Temperature: The reaction is typically run at low temperatures (0 °C) to control the high reactivity of the diazomethane reagent and ensure a smooth reaction. tcichemicals.com

Solvent: A mixture of solvents like diethyl ether and methanol is commonly used. Methanol acts as a proton transfer catalyst for the reaction with TMS-diazomethane. commonorganicchemistry.comnih.gov

Reagent Addition: The diazomethane solution is added dropwise to the carboxylic acid solution until a persistent yellow color indicates that all the acid has been consumed. This minimizes the presence of excess reagent. masterorganicchemistry.com

Purity: Since the reaction is clean and produces only gaseous nitrogen as a byproduct, the resulting methyl ester is often of high purity after simple removal of the solvent, sometimes requiring no further purification. masterorganicchemistry.com This makes it the ideal method for producing an analytically pure sample of this compound. uark.edu

For BF₃/Methanol:

Temperature & Time: Esterification with BF₃/methanol typically requires heating (e.g., 60°C for 5-10 minutes) to proceed at a reasonable rate. sigmaaldrich.com

Water Removal: The reaction is reversible, and the presence of water can lead to low yields. The use of a water scavenger can help drive the reaction to completion. sigmaaldrich.comsigmaaldrich.com

Purity: For substrates like 2,5-dibromonicotinic acid, the conditions required for esterification (heat, presence of a nucleophilic solvent) also promote the undesired nucleophilic aromatic substitution of the halogens. uark.edu Therefore, even under optimized conditions, the purity of the target compound is compromised, leading to a mixture that is difficult to separate.

Challenges and Solutions in Preventing Halogen Displacement during Esterification

A significant challenge in the synthesis of this compound and its analogues is the potential for halogen displacement during the esterification of the corresponding dihalonicotinic acids. uark.edu The electron-deficient nature of the pyridine ring, further accentuated by the presence of two bromine atoms, makes the halogen atoms susceptible to nucleophilic substitution. smolecule.com

Challenges:

Acid-Catalyzed Halogen Exchange: When using strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts in methanol for esterification, there is a risk of replacing one or both bromine atoms with a chloro or methoxy (B1213986) group, respectively. For instance, in the synthesis of 6-bromo-2-chloronicotinic acid from 5,6-dibromonicotinic acid, an acid-catalyzed halogen exchange occurs where the bromine at the 6-position is replaced by chlorine when using thionyl chloride.

Solutions:

To circumvent these challenges, milder and more selective esterification methods have been developed.

Diazomethane: The use of diazomethane is a highly effective method for converting 5,6-dibromonicotinic acid to its methyl ester. uark.edu This method proceeds under mild conditions, avoiding the harsh acidic environment that leads to halogen displacement and resulting in a high yield and purity of the final product.

Acid Chloride Intermediate: Another common strategy involves converting the nicotinic acid derivative to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol to form the methyl ester. This two-step process is often more selective and avoids the issue of halogen displacement that can occur with direct acid-catalyzed esterification.

N-Bromosuccinimide (NBS) Catalysis: N-bromosuccinimide (NBS) has been investigated as a catalyst for esterification under mild conditions. nih.gov This method offers an alternative to traditional strong acid catalysis, potentially reducing the incidence of halogen displacement.

Multi-Step Synthetic Pathways to this compound

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound often begins with a suitable precursor that can be chemically modified.

Starting Materials: Common starting materials include nicotinic acid or its derivatives. For instance, 3-cyanopyridine (B1664610) can be used as a precursor, which is then halogenated and subsequently hydrolyzed to the carboxylic acid. google.com

Functional Group Interconversions: The synthesis may involve several functional group transformations. For example, a cyano group can be hydrolyzed to a carboxylic acid, which is then esterified. google.com An amino group can be converted to a bromo group via a Sandmeyer-type reaction.

Sequential Halogenation and Esterification Strategies

A common and effective approach involves the sequential introduction of the bromine atoms and the methyl ester group.

Halogenation followed by Esterification: This strategy involves first performing the di-bromination of a suitable nicotinic acid precursor, followed by the esterification of the resulting di-brominated nicotinic acid. The order of halogenation can be crucial for achieving the desired 2,5-dibromo substitution pattern.

Esterification followed by Halogenation: Alternatively, nicotinic acid can first be esterified to methyl nicotinate, which is then subjected to bromination. Careful control of the brominating agent and reaction conditions is necessary to direct the bromine atoms to the desired positions. For example, stepwise bromination of methyl nicotinate can be achieved using N-bromosuccinimide (NBS) for the 5-position, followed by Br₂ with a Lewis acid catalyst for the 6-position.

Optimization of Overall Reaction Yields and Selectivity

Reaction Conditions: Key parameters such as temperature, solvent, catalyst, and stoichiometry of reagents must be carefully controlled at each step. For example, in the bromination of methyl nicotinate, maintaining a low temperature (e.g., 0–5 °C) can improve regioselectivity and prevent over-bromination.

Purification: Efficient purification methods, such as recrystallization or chromatography, are essential after each step to remove byproducts and unreacted starting materials, ensuring the purity of the intermediate for the subsequent reaction. smolecule.com

Process Monitoring: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of each reaction, allowing for timely quenching and work-up to maximize the yield of the desired product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Applying these principles to the synthesis of this compound is an area of active research.

Development of Sustainable Synthetic Routes

Efforts are being made to develop more environmentally friendly and sustainable methods for the synthesis of substituted pyridines.

Catalytic Methods: The development of efficient and reusable catalysts can significantly improve the sustainability of the synthesis. For example, zinc-based catalysts have been used for the sustainable synthesis of substituted pyridines. acs.orgrsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, is a key aspect of green chemistry. semanticscholar.org Solvent-free reactions are also being explored. acs.org

Atom Economy: Synthetic routes are being designed to maximize atom economy, meaning that a higher proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste.

Renewable Feedstocks: Research is exploring the use of renewable feedstocks, such as biomass, to produce pyridine derivatives, moving away from reliance on petroleum-based starting materials. ukri.org A biotransformation route using engineered Rhodococcus jostii RHA1 has been discovered to produce pyridine-dicarboxylic acids from lignin. ukri.org

Application of Solvent-Free or Catalytic Methods

The development of solvent-free and catalytic methods for the synthesis of nicotinic acid derivatives is a significant area of research within green chemistry, aiming to reduce the environmental impact of chemical manufacturing. These methods offer advantages such as increased reaction rates, higher yields, easier product isolation, and the reduction or elimination of volatile organic compounds (VOCs).

While specific solvent-free or catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available research, methodologies for structurally similar compounds, particularly 2-arylaminonicotinic acids, provide valuable insights into potential green synthetic routes. A notable example is the synthesis of flunixin (B1672893), a non-steroidal anti-inflammatory drug, and its analogues, which has been achieved under solvent-free conditions using boric acid as a catalyst. d-nb.info This method involves the nucleophilic substitution of a halogen on the pyridine ring. The reaction of 2-chloronicotinic acid with various aniline (B41778) derivatives proceeds with good to excellent yields, demonstrating the viability of this approach for the synthesis of substituted nicotinic acids. d-nb.info The pyridine ring is activated for nucleophilic attack through the formation of a pyridinium (B92312) salt with the acid catalyst. d-nb.info

The optimal conditions for the synthesis of flunixin involved a 2:1 molar ratio of 2-methyl-3-trifluoromethylaniline to 2-chloronicotinic acid, heated at 120°C in the presence of 30 mol% of boric acid, yielding the product in a short reaction time. d-nb.info This protocol highlights the potential for applying similar solvent-free, catalytic conditions to the synthesis of other halogenated nicotinic acid derivatives.

Table 1: Synthesis of 2-Arylaminonicotinic Acid Derivatives under Solvent-Free Conditions

Entry Aniline Derivative Product Time (min) Yield (%)
1 2-methyl-3-trifluoromethylaniline 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid 15 92
2 2,3-dimethylaniline 2-(2,3-dimethylanilino)nicotinic acid 15 95
3 2,6-dimethylaniline 2-(2,6-dimethylanilino)nicotinic acid 20 90
4 3-chloroaniline 2-(3-chloroanilino)nicotinic acid 20 88

Data sourced from Yarhosseini et al., Chemistry Central Journal (2017) 11:124. d-nb.info

Mechanochemical methods, such as ball milling, also represent a promising solvent-free approach for the synthesis of various organic compounds, including those of pharmaceutical importance. ambeed.com These techniques can facilitate reactions in the solid state, eliminating the need for solvents and often leading to unique reactivity and product profiles. ambeed.com The application of mechanochemistry to the synthesis of halogenated nicotinates could provide an environmentally benign alternative to traditional solution-phase reactions.

Furthermore, the use of dimethyl carbonate as a non-toxic, green methylating agent for the esterification of carboxylic acids presents a sustainable alternative to traditional methods. organic-chemistry.org A base-catalyzed methyl transfer from dimethyl carbonate to a carboxylic acid offers high selectivity and mild reaction conditions. organic-chemistry.org This could be applied to the synthesis of this compound from 2,5-dibromonicotinic acid in a more environmentally friendly manner than using more hazardous methylating agents.

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgchemrxiv.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.org A higher atom economy signifies a more sustainable process with less waste generation. orgsyn.org

A plausible, though not necessarily green, synthesis of this compound involves the bromination of methyl nicotinate. A hypothetical reaction is shown below:

C₇H₇NO₂ + 2Br₂ → C₇H₅Br₂NO₂ + 2HBr

In this reaction, while the desired product is formed, a significant portion of the reactant mass is converted into the by-product, hydrogen bromide (HBr). The atom economy for this theoretical reaction can be calculated as follows:

Table 2: Atom Economy Calculation for the Bromination of Methyl Nicotinate

Compound Molecular Formula Molecular Weight ( g/mol )
Reactants
Methyl nicotinate C₇H₇NO₂ 137.14
Bromine Br₂ 159.81
Total Reactant Mass 456.76
Product
This compound C₇H₅Br₂NO₂ 294.93
By-product

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (294.93 / 456.76) x 100 ≈ 64.57%

This calculation demonstrates that even with a 100% chemical yield, over 35% of the reactant mass is converted into a waste by-product. This highlights the importance of designing synthetic routes with high atom economy, such as addition reactions, which can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the final product. scranton.eduprimescholars.com

The environmental impact of a synthetic pathway extends beyond atom economy to include factors such as the use of hazardous solvents, reagents, and catalysts, as well as energy consumption. unep.orgnih.gov The use of large volumes of chlorinated solvents, for example, is a significant environmental concern due to their toxicity and persistence. orgsyn.org Therefore, solvent-free methods or the use of greener solvents like water or supercritical fluids are highly desirable.

A comprehensive environmental impact assessment, such as a Life Cycle Assessment (LCA), would evaluate the entire process from raw material extraction to product disposal. whiterose.ac.uk Such an analysis for the synthesis of this compound is not publicly available. However, general principles of green chemistry suggest that pathways utilizing catalytic rather than stoichiometric reagents, minimizing the use of protecting groups, and operating at lower temperatures and pressures will have a lower environmental footprint. acs.org The development of catalytic, solvent-free synthetic routes for this compound and its analogues remains a key objective for sustainable chemical production in the pharmaceutical and agrochemical industries.

Reactivity and Derivatization of Methyl 2,5 Dibromonicotinate

Nucleophilic Aromatic Substitution Reactions of Bromine Atoms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyridines. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates the attack of nucleophiles. This effect is enhanced by the presence of the electron-withdrawing methyl nicotinate (B505614) group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

The bromine atoms on the methyl 2,5-dibromonicotinate ring can be displaced by various nitrogen-based nucleophiles, such as primary and secondary amines. This reaction, often referred to as a Chichibabin-type or SNAr amination, is a fundamental method for forming C-N bonds on the pyridine core. The reaction is typically carried out by heating the substrate with an excess of the amine, sometimes in the presence of a base to neutralize the HBr formed.

The reactivity of the C-Br bonds towards nucleophilic attack is significantly influenced by their position relative to the ring nitrogen. The C2 position is ortho to the nitrogen, while the C5 position is meta. The electron-withdrawing nature of the nitrogen atom strongly activates the ortho (C2) and para (C6) positions towards nucleophilic attack. Consequently, the bromine atom at the C2 position is considerably more labile and susceptible to substitution by amines compared to the bromine at the C5 position.

Table 1: Representative Nucleophilic Aromatic Substitution with Amines Data based on analogous reactions of 2,5-dihalopyridines.

NucleophileReagents & ConditionsMajor ProductRef.
Piperidine (B6355638)Piperidine, heatMethyl 2-(piperidin-1-yl)-5-bromonicotinate acs.org
Aniline (B41778)Aniline, K₂CO₃, heatMethyl 2-anilino-5-bromonicotinateGeneral
Ammonia (B1221849)NH₃, Cu₂O, heatMethyl 2-amino-5-bromonicotinateGeneral

Similar to amines, sulfur-containing nucleophiles like thiols and thiophenols can displace the bromine atoms on the pyridine ring via an SNAr mechanism. These reactions are valuable for the synthesis of aryl thioethers. The reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, which deprotonates the thiol to form the more potent thiolate nucleophile.

While specific studies on the reaction of this compound with thiols are not extensively documented, the established principles of SNAr on halopyridines apply. The greater electrophilicity and stabilization of the Meisenheimer intermediate at the C2 position suggest that substitution with thiolates will also occur preferentially at this site, yielding methyl 2-(arylthio)-5-bromonicotinate or methyl 2-(alkylthio)-5-bromonicotinate.

The regioselectivity of SNAr reactions on this compound is dictated primarily by electronic factors. The pyridine nitrogen atom exerts a strong electron-withdrawing effect through both induction and resonance (the aza-effect), which preferentially stabilizes the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the ortho (C2) and para (C6) positions.

Attack at C2: The negative charge in the intermediate can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.

Attack at C5: The negative charge cannot be delocalized onto the ring nitrogen. Stabilization is much weaker, relying only on the inductive effects of the nitrogen and the C3-ester group.

Therefore, nucleophilic attack is overwhelmingly favored at the C2 position. The bromine atom at C2 is significantly more reactive than the one at C5. Steric hindrance from the adjacent methyl ester group at C3 could potentially slow the rate of attack at C2 compared to an unsubstituted 2-halopyridine, but the electronic activation is the dominant controlling factor. Achieving substitution at the C5 position via an SNAr pathway is difficult and would require forcing conditions, likely leading to mixtures of products.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, representing the most common strategy for the derivatization of this compound.

Palladium catalysts are widely used to couple aryl halides with a variety of partners. The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck/Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

In reactions involving 2,5-dibromopyridines, studies have shown that the oxidative addition of palladium occurs preferentially at the C2-Br bond. nih.gov This regioselectivity is attributed to the electronic influence of the adjacent nitrogen atom, which facilitates the insertion of the palladium catalyst. This makes the C2 position the more reactive site in most standard palladium-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.org

Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly effective for forming biaryl structures. For this compound, selective mono-arylation can be achieved at the C2 position under controlled conditions. A second, different aryl group can then be introduced at the C5 position in a subsequent coupling step, allowing for the synthesis of unsymmetrical 2,5-diaryl nicotinates.

Table 2: Representative Palladium-Catalyzed Suzuki Coupling Data based on analogous reactions of 2,5-dibromopyridines.

Coupling PartnerCatalyst / LigandBase / SolventMajor Product (Mono-coupling)Ref.
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene-H₂OMethyl 2-phenyl-5-bromonicotinate researchgate.net
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / DioxaneMethyl 2-(4-methoxyphenyl)-5-bromonicotinateGeneral

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reaction requires a palladium catalyst and a base. This compound can be coupled with alkenes like styrene (B11656) or acrylates, again with the initial reaction expected to occur at the more reactive C2 position to yield a 2-alkenyl-5-bromonicotinate derivative.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This reaction allows for the introduction of alkynyl moieties onto the pyridine ring, primarily at the C2 position, leading to the formation of 2-alkynyl-5-bromonicotinates. These products are valuable intermediates for further synthetic transformations. sctunisie.org

Copper-mediated reactions, such as the Ullmann condensation, provide a classic alternative to palladium-catalyzed methods, particularly for the formation of C-N, C-O, and C-S bonds. nih.gov These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling with amines, alcohols, and thiols.

For this compound, a copper-catalyzed amination (a Goldberg-type reaction) with an amine would be expected to show regioselectivity for the C2 position. This preference is analogous to that observed in other copper-catalyzed couplings of 2-halopyridines, where chelation of the copper catalyst to the pyridine nitrogen can direct the reaction to the adjacent C2 position. This provides a complementary route to the 2-amino-5-bromonicotinate derivatives that can also be formed via SNAr.

Table 3: Representative Copper-Mediated Amination (Ullmann-Type) Data based on analogous reactions of bromobenzoic acids and halopyridines.

Coupling PartnerCatalyst / LigandBase / SolventMajor ProductRef.
AnilineCuI / L-prolineK₂CO₃ / DMSOMethyl 2-anilino-5-bromonicotinate
BenzylamineCu₂OCs₂CO₃ / NMPMethyl 2-(benzylamino)-5-bromonicotinateGeneral

Ligand Design and Catalyst Optimization for Selective Coupling

The reactivity of the two bromine atoms at the C2 and C5 positions of this compound offers significant opportunities for selective functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The key to achieving selectivity between the two C-Br bonds lies in the careful design of ligands and the optimization of the catalyst system.

Research into palladium-catalyzed cross-coupling reactions highlights the importance of ligand selection in controlling reaction outcomes. nih.gov For halogenated pyridine substrates, dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have demonstrated high efficacy. nih.gov These bulky and electron-rich ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can influence which C-Br bond reacts preferentially, although this is also heavily dependent on the intrinsic electronic and steric differences between the C2 and C5 positions.

Catalyst optimization is a multi-variable process, involving not just the ligand but also the palladium precursor, solvent, base, temperature, and reaction time. nih.gov Automated high-throughput screening systems have been employed to rapidly explore these variables. nih.gov For instance, in Suzuki-Miyaura couplings, parameters such as catalyst loading (typically 0.5–2.5 mol%), temperature (ranging from 30–110 °C), and residence times (1–10 minutes) are critical. nih.gov The optimization process aims to maximize the turnover number (TON) and yield for the desired mono-substituted product while minimizing side reactions like double coupling or dehalogenation. nih.govnih.gov

The table below illustrates typical variables considered in the optimization of palladium-catalyzed cross-coupling reactions relevant to dihalogenated aromatic compounds.

ParameterRange/OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, PCy₃Modulates catalyst activity, stability, and selectivity. nih.gov
Base K₃PO₄, Cs₂CO₃Activates the boronic acid and neutralizes the acid produced.
Solvent Toluene, Dioxane, THF/H₂OInfluences solubility, temperature, and catalyst stability. nih.gov
Temperature 30 - 120 °CAffects reaction rate and selectivity. nih.govnih.gov
Catalyst Loading 0.5 - 2.5 mol%Balances reaction efficiency with cost and catalyst removal. nih.gov

This table presents a generalized overview of parameters for catalyst optimization in cross-coupling reactions.

The distinct electronic environments of the C2 and C5 positions on the pyridine ring are fundamental to achieving selective coupling. The C2 position is adjacent to the ring nitrogen and the C3-ester group, making it more electron-deficient and potentially more reactive towards oxidative addition. By fine-tuning the catalyst system, one position can be targeted over the other, enabling the stepwise introduction of different functional groups.

Transformations of the Methyl Ester Moiety

Hydrolysis to 2,5-Dibromonicotinic Acid

The methyl ester group of this compound can be readily converted to a carboxylic acid through hydrolysis. This transformation is typically achieved under basic conditions. The reaction involves saponification, where a hydroxide (B78521) source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), attacks the electrophilic carbonyl carbon of the ester. This is followed by an acidification workup step to protonate the resulting carboxylate salt.

The general mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the ester's carbonyl carbon.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Elimination: The methoxide (B1231860) ion (⁻OCH₃) is eliminated, forming the carboxylate.

Protonation: In a separate step, the addition of a strong acid (e.g., HCl) protonates the carboxylate anion to yield the final carboxylic acid, 2,5-Dibromonicotinic Acid.

This hydrolysis is a fundamental step for further derivatization, as the resulting carboxylic acid can participate in a variety of reactions, including amide bond formation.

Transesterification and Amidation Reactions

Transesterification: The methyl ester can be converted into other esters through transesterification. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In acid-catalyzed transesterification, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by another alcohol. masterorganicchemistry.com In the base-catalyzed process, an alkoxide attacks the carbonyl carbon. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.com

Amidation: The direct conversion of the methyl ester to an amide is also a synthetically useful transformation. This reaction typically requires heating the ester with an amine. While the reaction can proceed without a catalyst, it is often slow. To improve efficiency, various catalysts have been developed. For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net The mechanism is believed to involve the activation of the ester carbonyl group by Lewis acidic sites on the catalyst surface. Boronic acids have also been explored as catalysts for direct amidation reactions. ic.ac.uk

Other Functional Group Interconversions on the Pyridine Ring

Reductions of the Pyridine Ring

The aromatic pyridine ring of this compound can be reduced to a piperidine ring, a common scaffold in pharmaceuticals. However, this transformation presents challenges, as the conditions required for ring reduction can also affect the ester and bromo substituents.

Catalytic hydrogenation is a common method for pyridine reduction. Catalysts such as platinum oxide, Raney nickel, and rhodium compounds are often used. clockss.orgliverpool.ac.uk A rhodium oxide (Rh₂O₃) catalyst has been reported to reduce various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk A significant challenge with substrates like this compound is the potential for competitive dehalogenation, where the C-Br bonds are cleaved by the catalyst and hydrogen. liverpool.ac.uk

Alternative reduction methods that may offer different chemoselectivity are also being explored. The use of samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org More recently, titanocene (B72419) dichloride (Cp₂TiCl₂)-catalyzed systems with ammonia borane (B79455) as the reducing agent have been developed for the dearomative reduction of diverse N-heteroarenes, including functionalized pyridines, with notable functional group tolerance. chemrxiv.org The choice of reducing agent and catalyst is therefore critical to selectively reduce the pyridine ring while preserving the other functional groups.

MethodCatalyst/ReagentConditionsPotential Side Reactions
Catalytic Hydrogenation Rh₂O₃, PtO₂, Raney NiH₂ gas, pressure, heatDehalogenation, ester reduction
Samarium Diiodide SmI₂ / H₂ORoom TemperaturePotential reduction of other functional groups
Titanocene Catalysis Cp₂TiCl₂ / NH₃·BH₃HeatChemoselectivity is high but substrate dependent

This table summarizes common methods for pyridine ring reduction and potential challenges.

Oxidations of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to oxidative degradation under typical conditions. The focus of oxidation reactions involving substituted pyridines is more commonly on the substituents rather than the ring itself. For instance, the gas-phase catalytic oxidation of alkylpyridines (e.g., 4-methylpyridine) over modified vanadium oxide catalysts is a method used to produce pyridinecarboxylic acids (e.g., isonicotinic acid). ijcce.ac.ir This involves the oxidation of the methyl group, not the aromatic ring.

Direct oxidation of the pyridine ring itself to products like pyridine-N-oxides can be achieved using peroxy acids, but this is an oxidation of the ring nitrogen atom, not a cleavage or degradation of the aromatic system. Due to its inherent stability, oxidative cleavage of the pyridine ring in a molecule like this compound would require harsh, unselective conditions that would likely degrade the entire molecule. Therefore, selective oxidation of the pyridine ring while preserving the ester and bromo functionalities is not a common or synthetically viable transformation.

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Analysis

Gas chromatography coupled with mass spectrometry is a powerful technique for separating volatile compounds and providing information about their molecular weight and structure. It is particularly useful for monitoring the progress of chemical reactions and assessing the purity of the resulting products, such as Methyl 2,5-dibromonicotinate.

Optimization of Chromatographic Separation Techniques for Nicotinate (B505614) Derivatives

The effective separation of nicotinate derivatives, including various halogenated isomers, is crucial for accurate analysis. The optimization of GC parameters is key to achieving good resolution between structurally similar compounds. In a study involving the analysis of several dihalonicotinic acids, the corresponding methyl esters, including this compound, were successfully separated and analyzed. rsc.org

Key parameters for optimization in gas chromatography include the choice of the stationary phase, carrier gas flow rate, and the temperature programming of the GC oven. For nicotinate derivatives, a non-polar or medium-polarity column is often employed. The elution order of these compounds is dependent on their volatility and interaction with the stationary phase. Research has shown that a mixture of six different methyl dihalonicotinates, including this compound, can be fully resolved, allowing for their individual identification and quantification. rsc.org The study highlighted that derivatization of dihalonicotinic acids to their methyl esters using diazomethane (B1218177) provided a quantitative yield without side reactions, making it a suitable method for analytical development. rsc.org

ParameterConditionReference
InstrumentGas Chromatograph-Mass Spectrometer rsc.org
ColumnCapillary Column (e.g., DB-5 or similar) rsc.org
Carrier GasHelium rsc.org
Injection MethodSplitlessGeneral Practice
Temperature ProgramOptimized gradient (e.g., initial hold then ramp) rsc.org
DetectorMass Spectrometer rsc.org

Interpretation of Mass Spectrometric Fragmentation Patterns for Structural Elucidation

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions are energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation.

The mass spectrum of this compound exhibits a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br exist in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion and any bromine-containing fragments. rsc.org

The molecular ion peak for this compound would be expected at m/z 293, 295, and 297. A key fragmentation pathway for esters is the loss of the alkoxy group. For this compound, the loss of the methoxy (B1213986) radical (•OCH3) would result in a fragment ion at m/z 264, 266, and 268. Further fragmentation could involve the loss of carbon monoxide (CO) from this ion to yield a fragment at m/z 236, 238, and 240, corresponding to the dibromopyridinium cation.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructure of FragmentReference
293/295/297[M]+• (Molecular Ion)[C7H5Br2NO2]+• rsc.org
264/266/268[M - •OCH3]+[C6H2Br2NO]+ rsc.org
236/238/240[M - •OCH3 - CO]+[C5H2Br2N]+ rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While GC-MS is excellent for separation and providing molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Through 1D (1H and 13C) and 2D NMR experiments, the complete carbon skeleton and the position of substituents can be unequivocally established. Although specific, publicly available experimental spectra for this compound are not readily found in the surveyed literature, its expected spectral features can be reliably predicted based on fundamental NMR principles and data from analogous structures.

Proton (1H) NMR Spectral Analysis for Substituent Identification

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, three distinct signals are expected: two from the aromatic protons on the pyridine (B92270) ring and one from the methyl ester protons.

The pyridine ring has two protons, at positions 4 and 6. Due to the anisotropic effects of the ring and the influence of the electronegative bromine and nitrogen atoms, these protons will appear in the downfield region of the spectrum. They will appear as doublets due to coupling to each other. The methyl group of the ester will appear as a singlet, typically in the range of 3.8-4.0 ppm.

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-4~8.3-8.5d (doublet)~2-3 Hz
H-6~8.6-8.8d (doublet)~2-3 Hz
-OCH3~3.9-4.0s (singlet)N/A

Carbon (13C) NMR Spectral Analysis for Carbon Skeleton Confirmation

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, seven distinct signals are expected: five for the pyridine ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon.

The carbons directly attached to the bromine atoms (C-2 and C-5) will be significantly shifted due to halogen effects. The carbonyl carbon will appear far downfield, typically above 160 ppm. The methyl carbon will be the most upfield signal.

Carbon PositionPredicted Chemical Shift (ppm)
C-2~140-145
C-3~125-130
C-4~142-147
C-5~118-123
C-6~150-155
-C=O~163-167
-OCH3~52-55

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals for H-4 and H-6, confirming their connectivity through three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would show correlations between H-4 and C-4, H-6 and C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

The methyl protons (-OCH3) correlating to the carbonyl carbon (-C=O) and C-3.

H-4 correlating to C-2, C-3, C-5, and C-6.

H-6 correlating to C-2, C-4, and C-5.

Together, these advanced NMR techniques would provide an unambiguous confirmation of the structure of this compound, complementing the data obtained from GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis and purity assessment of this compound in research settings. This method offers high resolution and sensitivity for separating the target compound from impurities, starting materials, and byproducts that may be present in a sample mixture.

In a typical reversed-phase HPLC (RP-HPLC) setup, which is well-suited for moderately polar compounds like this compound, a nonpolar stationary phase is employed in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. Due to its aromatic and ester functionalities, this compound exhibits moderate hydrophobicity, leading to its retention on the nonpolar stationary phase.

The precise retention time of this compound is contingent upon the specific chromatographic conditions, including the column type, mobile phase composition, flow rate, and temperature. For instance, a common mobile phase for the analysis of aromatic esters consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. mdpi.com The elution of the compound is then monitored using a UV detector, typically at a wavelength where the pyridine ring system exhibits strong absorbance.

The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. For quantitative analysis, a calibration curve is constructed by running a series of standards with known concentrations. This allows for the precise determination of the concentration of this compound in an unknown sample.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Esters

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient)
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule, and it is instrumental in confirming the chemical structure of this compound. By passing infrared radiation through a sample, the vibrations of the chemical bonds are excited at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound is expected to display several key absorption bands that correspond to its constituent functional groups. The presence of the ester group is typically confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which for aromatic esters generally appears in the region of 1730-1715 cm⁻¹. Additionally, the carbon-oxygen (C-O) single bond stretching vibrations of the ester group would produce absorptions in the 1300-1100 cm⁻¹ range.

The aromatic pyridine ring gives rise to characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected to be observed as weak to medium bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically result in a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the bromine substituents on the ring can also influence the positions of these aromatic absorptions.

Furthermore, the C-H stretching vibrations of the methyl group in the ester functionality are anticipated to appear just below 3000 cm⁻¹. While the carbon-bromine (C-Br) stretching vibrations are also present, they typically occur at lower frequencies, often below 600 cm⁻¹, which may be outside the standard range of many mid-IR spectrometers.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (Methyl)2990-2850
C=O Stretch (Ester)1730-1715
Aromatic C=C and C=N Stretch1600-1450
C-O Stretch (Ester)1300-1100

Elemental Analysis for Empirical Formula Validation and Purity Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this method serves to validate its empirical formula (C₇H₅Br₂NO₂) and to provide an assessment of its purity. The technique involves the complete combustion of a precisely weighed sample in an excess of oxygen, followed by the quantitative determination of the resulting combustion products (carbon dioxide, water, and nitrogen gas). The bromine content is typically determined by other methods, such as titration or ion chromatography, after combustion and absorption.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic masses of its constituent elements. By comparing the experimentally determined mass percentages with these theoretical values, the identity and purity of the compound can be confirmed. A close correlation between the experimental and theoretical values provides strong evidence for the correct empirical formula and indicates a high degree of sample purity. Significant deviations may suggest the presence of impurities or an incorrect structural assignment.

Table 3: Elemental Composition of this compound (C₇H₅Br₂NO₂)

ElementAtomic Mass ( g/mol )Moles in FormulaMass in Formula (g)Mass Percent (%)
Carbon (C)12.01784.0727.23
Hydrogen (H)1.0155.051.64
Bromine (Br)79.902159.8051.73
Nitrogen (N)14.01114.014.54
Oxygen (O)16.00232.0010.36
Total 308.93 100.00

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating complex reaction pathways. For Methyl 2,5-dibromonicotinate, DFT calculations are instrumental in mapping out the energetic landscapes of its reactions, particularly substitution and cross-coupling, which are fundamental to its utility as a synthetic intermediate.

DFT studies can effectively elucidate the stepwise mechanisms of reactions involving this compound. For instance, in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), DFT can model the formation of key intermediates and transition states. The presence of two bromine atoms at the C2 and C5 positions, which have different electronic environments due to the ring nitrogen and the ester group, makes mechanistic elucidation crucial. DFT calculations can predict which bromine atom is more susceptible to oxidative addition in a catalytic cycle, thereby explaining the regioselectivity of cross-coupling reactions. These studies often explore various potential pathways, such as concerted versus stepwise mechanisms, to determine the most energetically favorable route. researchgate.net

A key strength of DFT is its ability to locate and calculate the energies of transition states, which correspond to the highest energy point along a reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation barrier (activation energy), a critical factor that governs the reaction rate. For this compound, DFT can be used to calculate the activation barriers for reactions at both the C2 and C5 positions. It is generally expected that the activation barrier for substitution at the C2 position would be lower than at the C5 position due to the activating effect of the adjacent pyridine (B92270) nitrogen. These calculations provide quantitative predictions that can be compared with experimental kinetic data.

Reaction TypePosition of BromineCatalyst/ReagentCalculated Activation Barrier (kcal/mol)
Suzuki CouplingC2Pd(PPh₃)₄ / Base20.5
Suzuki CouplingC5Pd(PPh₃)₄ / Base24.1
SNArC2CH₃O⁻18.9
SNArC5CH₃O⁻22.5

Note: The data in this table is illustrative, based on typical values for similar bromopyridine systems, to demonstrate the predictive capabilities of DFT.

DFT calculations are highly effective in predicting the regioselectivity of reactions. By comparing the activation energies for reactions at the C2 and C5 positions of this compound, a clear prediction of the major product can be made. researchgate.net The lower calculated activation barrier for reaction at one site over the other directly correlates with the observed product distribution. nih.gov While stereoselectivity is less relevant for simple substitution on the aromatic ring itself, it becomes critical when the substituents involved in coupling reactions have stereocenters. In such cases, DFT can model the different diastereomeric transition states to predict the stereochemical outcome of the reaction.

Molecular Modeling and Docking Studies for Biological Interactions (if applicable to future derivatization)

While this compound itself is primarily a synthetic intermediate, its core nicotinic acid scaffold is present in many biologically active molecules. Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might bind to a biological target, typically a protein or enzyme. nih.gov

For future drug discovery efforts, derivatives of this compound could be designed and then evaluated in silico. A molecular docking simulation would place a virtual model of the derivative into the active site of a target protein. dovepress.com The software then calculates a "docking score," which estimates the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com This process allows for the rapid screening of many potential derivatives to identify those with the highest predicted binding affinity, prioritizing them for actual synthesis and in vitro testing. nih.gov

Quantum-Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum-chemical calculations provide fundamental information about the electronic structure of this compound, which in turn explains its reactivity. dntb.gov.ua Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be calculated. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show electron-deficient regions around the carbon atoms attached to the electronegative bromine atoms, making them susceptible to nucleophilic attack. The pyridine nitrogen would appear as an electron-rich region.

DescriptorDefinitionPredicted Value/CharacteristicImplication for Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbital~ -7.2 eVIndicates susceptibility to electrophilic attack
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ -1.5 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 5.7 eVModerate stability and reactivity
Molecular Electrostatic Potential (MEP)3D charge distribution mapNegative potential at pyridine N; Positive potential at C-Br carbonsPredicts sites for electrophilic and nucleophilic interactions

Note: The data in this table is representative for a molecule of this type and illustrates the insights gained from quantum-chemical calculations.

In Silico Design and Prediction of Novel Derivatives

In silico design leverages computational power to create and evaluate novel molecules before they are synthesized in a lab. nih.gov Starting with the this compound scaffold, new derivatives can be designed by virtually replacing the bromine atoms with a wide array of different functional groups. researchgate.net

These virtual libraries of compounds can then be subjected to computational screening. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of the new derivatives based on their structural features. mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using specialized software. nih.gov This in silico process helps to filter out derivatives with predicted poor pharmacokinetic profiles or high toxicity, focusing synthetic efforts on the most promising candidates. mdpi.com This approach significantly accelerates the drug discovery and materials science research cycles by minimizing the trial-and-error nature of traditional synthesis.

Role As a Key Intermediate in Complex Organic Synthesis

The strategic placement of two bromine atoms on the nicotinic acid framework of Methyl 2,5-dibromonicotinate provides multiple reaction sites for chemists to exploit. These bromine atoms can be selectively functionalized through various cross-coupling reactions, nucleophilic substitutions, and metallation reactions. This high degree of reactivity allows for the precise and controlled introduction of diverse functional groups, which is essential for building the complex scaffolds of modern therapeutic agents and other advanced materials. The ester group also offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, adding another layer of synthetic versatility to this important intermediate.

Precursor to Biologically Active Compounds

While the broader utility of this compound is evident, its specific application as a direct precursor in the synthesis of ribonucleotide reductase inhibitors has not been extensively detailed in publicly available scientific literature. Ribonucleotide reductase is a critical enzyme in DNA synthesis and repair, making it a significant target for anticancer therapies. The development of inhibitors for this enzyme is an active area of research, often involving complex heterocyclic scaffolds. Although dihalogenated pyridine (B92270) derivatives are valuable in constructing such molecules, the direct synthetic lineage from this compound to known ribonucleotide reductase inhibitors is not clearly established in current research findings.

Derivatization Towards Other Pharmaceutical Intermediates

The utility of this compound as a precursor for pharmaceutical intermediates is documented in patent literature, highlighting its importance in industrial drug development. For instance, Taiho Pharmaceutical Co., Ltd. has described its use in the synthesis of complex organic molecules. googleapis.com In one patented process, this compound is reacted and subsequently purified by silica (B1680970) gel column chromatography, demonstrating its role as a key building block in a multi-step synthetic pathway aimed at producing novel compounds with potential therapeutic applications. googleapis.com This underscores the compound's value in creating advanced intermediates for the pharmaceutical industry.

IntermediateApplication AreaOrganization
This compoundPharmaceutical SynthesisTaiho Pharmaceutical Co., Ltd.

Building Block for Fused Heterocyclic Systems

Fused heterocyclic systems are a cornerstone of medicinal chemistry, as their rigid, three-dimensional structures can interact with biological targets with high specificity. The di-brominated nature of this compound makes it an attractive starting material for constructing these complex ring systems through sequential or one-pot cyclization reactions.

Construction of Cyclopenta[b]pyridine-2,5-dione Derivatives

The synthesis of cyclopenta[b]pyridine derivatives, which are valuable scaffolds in medicinal chemistry, has been explored through various synthetic routes. However, the scientific literature does not currently provide specific examples of constructing cyclopenta[b]pyridine-2,5-dione derivatives directly from this compound. Research in this area often employs different starting materials and synthetic strategies to build the fused ring system.

Annulation Reactions for Novel Heterocyclic Architectures

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for creating novel heterocyclic architectures. While dihalopyridines are generally useful substrates for such transformations, specific examples detailing the use of this compound in annulation reactions to build new heterocyclic frameworks are not prominently featured in the available chemical literature.

Applications in Agrochemical and Material Science Precursors

Beyond pharmaceuticals, the unique reactivity of halogenated heterocycles suggests potential applications in other areas of chemical science. However, there is currently no specific information in the scientific or patent literature that documents the use of this compound as a precursor for agrochemical or material science applications.

Synthesis of Substituted Nicotinamide (B372718) Analogues

This compound serves as a crucial and versatile starting material in the multi-step synthesis of complex organic molecules, particularly a diverse range of substituted nicotinamide analogues. Its two bromine atoms at positions 2 and 5 of the pyridine ring offer distinct electronic environments, allowing for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This regioselectivity is key to building molecular complexity in a controlled manner, making it an invaluable intermediate in medicinal chemistry and materials science.

The differential reactivity of the bromine atoms on the pyridine ring allows for a strategic approach to synthesis. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and oxidative addition to palladium(0) due to its position adjacent to the ring nitrogen and the electron-withdrawing ester group. This allows for initial functionalization at this site, followed by a subsequent reaction at the 5-position. This sequential functionalization is a powerful tool for creating a wide array of nicotinamide derivatives with tailored electronic and steric properties.

A general synthetic strategy often involves an initial cross-coupling reaction at the more reactive 2-position, followed by a second coupling reaction at the 5-position. Common cross-coupling reactions employed for this purpose include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are well-established for their tolerance of a wide range of functional groups and their reliability in forming carbon-carbon and carbon-nitrogen bonds. nih.govdntb.gov.ua

For instance, a Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl group at the 2-position of the nicotinic acid backbone. nih.gov This is then followed by a second Suzuki-Miyaura coupling, a Sonogashira coupling to introduce an alkyne, or a Buchwald-Hartwig amination to install a substituted amine at the 5-position. Finally, the methyl ester can be converted to the desired nicotinamide via aminolysis. This modular approach allows for the systematic variation of substituents at two different positions, facilitating the exploration of structure-activity relationships in drug discovery programs.

The following table provides illustrative examples of how this compound can be sequentially functionalized to produce a variety of disubstituted nicotinic acid esters, which are direct precursors to substituted nicotinamide analogues.

EntryReactant 1 (for C-2)Coupling Type 1Intermediate ProductReactant 2 (for C-5)Coupling Type 2Final Ester Product
1Phenylboronic acidSuzuki-MiyauraMethyl 5-bromo-2-phenylnicotinate4-Methoxyphenylboronic acidSuzuki-MiyauraMethyl 2-phenyl-5-(4-methoxyphenyl)nicotinate
2PhenylacetyleneSonogashiraMethyl 5-bromo-2-(phenylethynyl)nicotinateAniline (B41778)Buchwald-HartwigMethyl 2-(phenylethynyl)-5-(phenylamino)nicotinate
3MorpholineBuchwald-HartwigMethyl 5-bromo-2-(morpholino)nicotinateThiophene-2-boronic acidSuzuki-MiyauraMethyl 2-(morpholino)-5-(thiophen-2-yl)nicotinate
4Cyclopropylboronic acidSuzuki-MiyauraMethyl 5-bromo-2-cyclopropylnicotinateEthynyltrimethylsilaneSonogashiraMethyl 2-cyclopropyl-5-((trimethylsilyl)ethynyl)nicotinate

The resulting disubstituted methyl nicotinate (B505614) derivatives can then be readily converted to the corresponding nicotinamides by reaction with an appropriate amine. This final step is typically a straightforward amidation reaction. The diversity of commercially available amines allows for the introduction of a wide range of substituents at the amide nitrogen, further expanding the chemical space that can be explored.

This synthetic versatility makes this compound a highly valuable building block in the synthesis of libraries of substituted nicotinamide analogues for high-throughput screening in drug discovery. For example, many poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents, feature a substituted nicotinamide core. researchgate.neta2bchem.comresearchgate.netx-mol.net While the exact synthetic routes for marketed PARP inhibitors like Olaparib, Rucaparib, and Talazoparib may start from different precursors, the fundamental strategy of using a di-halogenated pyridine core as a scaffold for sequential cross-coupling reactions is a common theme in medicinal chemistry. google.comgoogle.comnih.gov The principles demonstrated with this compound are directly applicable to the synthesis of such complex, biologically active molecules.

Mechanistic Elucidation of Reactions Involving Methyl 2,5 Dibromonicotinate

Kinetic Studies of Reaction Rates and Orders

Spectroscopic Monitoring of Reaction Progress and Intermediates

The direct observation of reactants, intermediates, and products throughout a chemical reaction is a powerful tool for mechanistic elucidation. Modern spectroscopic techniques are ideally suited for this purpose, offering real-time insights into the transformation process.

In-situ Raman Spectroscopy for Catalyst and Intermediate Observation

In-situ Raman spectroscopy is a non-invasive technique that can provide structural information about species in a reaction mixture. It is particularly useful for observing changes in the catalyst structure and for detecting the formation and consumption of reaction intermediates. For instance, in a palladium-catalyzed cross-coupling reaction of Methyl 2,5-dibromonicotinate, in-situ Raman could potentially be used to monitor the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. However, published studies employing this technique specifically for reactions of this compound are currently lacking.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Transient Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for the detection of charged species in solution. It is particularly well-suited for identifying and characterizing transient intermediates in catalytic reactions. By directly sampling the reaction mixture, ESI-MS can provide evidence for the existence of key catalytic species, such as oxidative addition complexes or transmetalation intermediates. While ESI-MS has been widely applied to study the mechanisms of various cross-coupling reactions, its specific application to probe the mechanistic details of reactions involving this compound has not been reported in detail.

Isotope Labeling Studies to Probe Reaction Pathways

Isotope labeling studies are a cornerstone of mechanistic chemistry, providing definitive evidence for bond-forming and bond-breaking events. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the fate of that atom can be traced throughout the reaction. This can help to distinguish between different possible reaction pathways. For example, in a reaction involving the displacement of a bromide from this compound, labeling the carbon atom attached to the bromine with ¹³C could confirm whether the substitution occurs at that specific position. To date, there is a scarcity of published research detailing the use of isotope labeling to investigate the reaction pathways of this compound.

Examination of Catalyst Deactivation and Regeneration Pathways

In catalytic reactions, understanding the pathways by which a catalyst loses its activity is crucial for process optimization and for designing more robust catalysts. Catalyst deactivation can occur through various mechanisms, such as the formation of inactive metal clusters, ligand degradation, or the binding of inhibitors to the active site. Studies focused on the deactivation of catalysts used in reactions of this compound would be of significant practical importance. Such studies would involve characterizing the spent catalyst to identify the cause of deactivation. Furthermore, the development of effective catalyst regeneration protocols would be essential for the economic viability of any large-scale process utilizing this compound. As with the other areas of mechanistic study, detailed reports on catalyst deactivation and regeneration specific to reactions of this compound are not prominent in the scientific literature.

Future Research Directions and Perspectives

Development of More Efficient and Selective Synthetic Routes

The future of organic synthesis lies in the development of methodologies that are not only efficient but also highly selective, minimizing waste and maximizing atom economy. For Methyl 2,5-dibromonicotinate, a key area of future research will be the refinement of existing synthetic pathways and the discovery of novel, more sustainable routes. Traditional methods for the synthesis of substituted pyridines can sometimes be harsh and lack broad functional group tolerance. Modern approaches are increasingly focusing on one-pot multicomponent reactions and base-catalyzed syntheses which offer advantages in terms of efficiency and environmental impact.

Future investigations will likely target the development of catalytic systems that can achieve the desired substitutions with high regioselectivity, thereby reducing the need for lengthy purification steps. This includes the exploration of novel catalysts for cross-coupling reactions, which are instrumental in functionalizing the pyridine (B92270) ring. The goal is to create a toolbox of synthetic methods that allow for the precise and predictable synthesis of a wide array of this compound derivatives.

Exploration of Novel Reactivity Modes and Cascade Transformations

The two bromine atoms on the pyridine ring of this compound offer distinct opportunities for selective functionalization. Future research will delve into uncovering novel reactivity modes that go beyond standard cross-coupling reactions. This includes exploring the potential for cascade reactions, also known as domino or tandem reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates. Such processes are highly desirable as they significantly increase synthetic efficiency and molecular complexity in a single step.

One promising avenue is the use of cascade nucleophilic addition reactions to construct highly substituted pyridines that are otherwise difficult to access. By carefully designing reaction sequences, it may be possible to trigger a series of intramolecular events, leading to the rapid assembly of complex heterocyclic structures from simple precursors. The development of such cascade reactions initiated from this compound would represent a significant step forward in the efficient synthesis of novel chemical entities.

Expansion of Applications in Medicinal Chemistry and Materials Science

The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and nicotinic acid derivatives have shown a wide range of biological activities. Future research will focus on leveraging this compound as a versatile building block for the synthesis of new therapeutic agents. The ability to selectively functionalize the 2 and 5 positions of the pyridine ring allows for the systematic exploration of structure-activity relationships, which is crucial for drug discovery. For instance, 2,5-disubstituted piperidine (B6355638) derivatives have been designed and synthesized, exhibiting potent and selective activity for the dopamine (B1211576) transporter.

In the realm of materials science, the rigid and functionalizable nature of the pyridine ring makes it an attractive component for the construction of advanced materials. A significant area of future research will be the use of derivatives of this compound, such as pyridine-3,5-dicarboxylic acid, as linkers in the synthesis of metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, catalysis, and sensing. Furthermore, the incorporation of dihalonicotinic acid derivatives into polymers could lead to the development of new materials with tailored electronic and physical properties.

Integration of Advanced Automation and High-Throughput Screening in Synthesis and Discovery

The fields of chemical synthesis and drug discovery are being revolutionized by the integration of automation and high-throughput screening (HTS). Future research on this compound will undoubtedly benefit from these technologies. Automated synthesis platforms, often referred to as "synthesis robots," can significantly accelerate the process of reaction optimization and the generation of compound libraries. These systems can perform numerous reactions in parallel, varying parameters such as catalysts, solvents, and temperatures to rapidly identify the optimal conditions for a given transformation.

High-throughput screening allows for the rapid evaluation of the biological activity or material properties of a large number of compounds. By combining automated synthesis with HTS, researchers can quickly synthesize and test a diverse range of derivatives of this compound. This integrated approach will be instrumental in accelerating the discovery of new drug candidates and functional materials.

Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research will employ a synergistic approach, combining experimental studies with computational modeling to gain deep insights into the reactivity of this compound. Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the factors that control selectivity.

For example, computational studies can help to understand the intricacies of cascade reactions involving pyridines or to predict the electronic properties of novel materials derived from this compound. By combining the predictive power of computational chemistry with the empirical evidence from laboratory experiments, researchers can more effectively design new reactions and materials with desired properties. This integrated approach will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Q. How should synthetic procedures for this compound be documented to ensure reproducibility?

  • Methodological Answer :
  • Detailed Descriptions : Include exact reaction times, temperatures, and equipment (e.g., "stirred at 500 rpm" vs. "stirred vigorously") .
  • Supporting Information : Provide raw spectral data (e.g., NMR FIDs) and chromatograms in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.